molecular formula C12H15NO2 B14190545 Methyl 3-(2-methylanilino)but-2-enoate CAS No. 920312-56-7

Methyl 3-(2-methylanilino)but-2-enoate

Cat. No.: B14190545
CAS No.: 920312-56-7
M. Wt: 205.25 g/mol
InChI Key: KZDIIDYBMNTQNT-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylanilino)but-2-enoate is an organic compound with the molecular formula C12H15NO2 It is a derivative of butenoic acid and features an anilino group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-methylanilino)but-2-enoate can be synthesized through the reaction of methyl 3-oxobutanoate with 2-methylaniline. The reaction typically involves the use of an acidic catalyst to facilitate the formation of the anilino derivative. The reaction is carried out at room temperature, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methylanilino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The anilino group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

Methyl 3-(2-methylanilino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-methylanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

  • Methyl 3-(methylamino)but-2-enoate
  • Methyl 3-(bromomethyl)but-3-enoate
  • Methyl 3-[(tributylstannyl)methyl]but-3-enoate

Comparison: Methyl 3-(2-methylanilino)but-2-enoate is unique due to the presence of the 2-methylanilino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

920312-56-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-(2-methylanilino)but-2-enoate

InChI

InChI=1S/C12H15NO2/c1-9-6-4-5-7-11(9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3

InChI Key

KZDIIDYBMNTQNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=CC(=O)OC)C

Origin of Product

United States

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